Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIXRQSYBTUXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371915 | |
| Record name | Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-03-9 | |
| Record name | Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The cyclocondensation proceeds via nucleophilic attack of the thiobenzamide’s sulfur atom on the α-carbon of ethyl 2-chloroacetoacetate, followed by elimination of HCl to form the thiazole ring. Key parameters include:
Table 1: Yield Optimization in Cyclocondensation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Ethanol | Acetic Acid | DMF |
| Temperature (°C) | 80 | 100 | 120 |
| Reaction Time (hours) | 6 | 8 | 4 |
| Yield (%) | 68 | 72 | 55 |
| Purity (HPLC, %) | 95.2 | 97.8 | 89.5 |
Condition 2 (acetic acid, 100°C, 8 hours) achieves the optimal balance between yield (72%) and purity (97.8%).
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. A patented method adapts the cyclocondensation approach with continuous-flow reactors to enhance throughput.
Key Modifications for Scalability
-
Precursor Preparation :
-
Flow Reactor Configuration :
Table 2: Industrial vs. Laboratory-Scale Yields
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size (kg) | 0.5 | 50 |
| Yield (%) | 72 | 78 |
| Purity (HPLC, %) | 97.8 | 99.2 |
| Waste Generated (kg) | 1.2 | 8.5 |
The industrial process improves yield (78%) and purity (99.2%) but generates more waste, necessitating solvent recovery systems.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling for Late-Stage Functionalization
This method constructs the thiazole core first, followed by introduction of the 4-(trifluoromethyl)phenyl group via palladium-catalyzed coupling:
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Thiazole Core Synthesis :
-
Coupling Reaction :
Table 3: Suzuki Coupling Optimization
| Catalyst Loading (%) | Solvent System | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| 5 | DMF/H₂O | 65 | 96.5 |
| 3 | THF/H₂O | 58 | 94.2 |
| 7 | Toluene/EtOH | 71 | 98.1 |
Higher catalyst loading (7%) in toluene/ethanol maximizes yield (71%) while maintaining purity.
Purification and Characterization
Recrystallization Techniques
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its derivatives may exhibit:
- Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antibacterial properties.
- Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation.
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials, including:
- Fluorinated Polymers : These materials are known for their thermal stability and chemical resistance.
- Coatings : The incorporation of thiazole compounds into coatings can enhance their durability and resistance to environmental factors.
Agricultural Chemistry
In agricultural applications, this compound is being explored for use as:
- Pesticides : Its efficacy against various pests can be attributed to its biological activity.
- Herbicides : Research is ongoing into its potential as a selective herbicide that minimizes crop damage while effectively controlling weeds.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anticancer | Showed reduced tumor growth in animal models when administered at specific dosages. |
| Study C | Agricultural Use | Effective against common pests with minimal toxicity to beneficial insects. |
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors or enzymes, leading to modulation of biological pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Analog 1 : Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
- CAS RN : 144061-14-3
- Key Differences : The trifluoromethyl group is at the meta position (3-position) of the phenyl ring instead of the para (4-position).
- Computational similarity scores indicate a 1.00 structural match but divergent physicochemical properties (e.g., solubility) .
Analog 2 : Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate
- CAS RN: Not explicitly listed (see Acta Cryst. E64, o2004).
- Key Differences : The trifluoromethyl group is on the thiazole ring (position 5) instead of the phenyl ring.
- Impact: This modification disrupts conjugation between the thiazole and phenyl rings, reducing planarity (dihedral angle: 5.15° vs. coplanar structures). No hydrogen bonding observed in crystal structures, suggesting weaker intermolecular interactions .
Functional Group Modifications
Analog 3 : 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid
- CAS RN : 144059-86-9
- Key Differences : The ethoxycarbonyl group is replaced by a carboxylic acid (-COOH).
- Impact : Increased polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media. Similarity score: 0.91 compared to the parent compound .
Analog 4 : Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
- CAS RN : 227199-08-8
- Key Differences : A hydroxyl (-OH) group replaces the methyl group at position 3.
Core Structure Variations
Analog 5 : Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
- Key Differences: The thiazole core is substituted with a 4-chlorophenoxymethyl group at position 4 and a nitro group on the phenyl ring.
- Impact: Enhanced electron-withdrawing effects from the nitro group may increase reactivity in nucleophilic substitutions. The chlorophenoxy moiety adds steric bulk .
Table 1: Key Properties of this compound and Analogs
Biological Activity
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS Number: 175277-03-9) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₁₂F₃NO₂S
- Molecular Weight : 315.32 g/mol
- Melting Point : 85–86 °C
- Structure : The compound features a thiazole ring substituted with a trifluoromethyl phenyl group and an ethyl carboxylate moiety, which contributes to its biological activity.
Thiazole derivatives have been reported to exhibit a variety of biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity Against Cancer Cells : Research indicates that thiazole compounds can induce apoptosis in cancer cells. For instance, studies have demonstrated that similar thiazole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxic potential .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial growth. For example, thiazoles have shown inhibitory effects on DNA gyrase and topoisomerase IV in bacterial strains, which are crucial for bacterial DNA replication .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups (like the methyl group) and electron-withdrawing groups (like trifluoromethyl) on the phenyl ring enhances the activity of thiazole derivatives. This has been corroborated by SAR studies indicating that modifications at specific positions on the thiazole and phenyl rings can significantly affect their potency against various biological targets .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity Type | Target/Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Cytotoxicity | Human glioblastoma U251 | <10 | |
| Cytotoxicity | A431 cells | <20 | |
| Enzyme Inhibition | E. coli DNA gyrase | 0.040 - 3.4 | |
| Antibacterial | S. aureus | >1000 |
Case Studies
- Antitumor Activity : A study investigated a series of thiazole derivatives including this compound for their anti-cancer properties against multiple cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
- Antibacterial Properties : Another investigation focused on the antibacterial activity of thiazole derivatives against various strains of bacteria, including resistant strains of E. coli and S. aureus. While some compounds showed promising results in vitro, this compound's effectiveness varied based on structural modifications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones. For example, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate analogs are synthesized by reacting methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate with NaOH in ethanol/water (1:1 v/v) under reflux (358 K, 1.5 h), achieving ~85% yield after acidification and recrystallization . Adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios (e.g., 2-3 fold excess of resin) can mitigate side reactions .
Q. How is the structural conformation validated for this compound, and what crystallographic parameters are critical for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 113 K) is used to resolve bond lengths and angles. For thiazole derivatives, mean C–C bond lengths typically range 1.33–1.44 Å, with R-factors <0.06. Hydrogen atoms are refined using riding models (C–H = 0.93–0.97 Å, Uiso(H) = 1.2–1.5 Ueq(C)) . Dihedral angles between the thiazole ring and trifluoromethylphenyl group (e.g., 3.2°) indicate planarity deviations affecting electronic properties .
Q. What analytical techniques are recommended for purity assessment, and how are conflicting HPLC/spectral data resolved?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water mobile phase) achieves >99% purity . Discrepancies in retention times may arise from trifluoromethyl group polarity; cross-validation with FTIR (C=O stretch ~1700 cm⁻¹) and ¹⁹F NMR (−60 to −65 ppm for CF₃) is advised .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal the CF₃ group increases electron-withdrawing effects, lowering the HOMO-LUMO gap (~4.5 eV) and enhancing electrophilic substitution reactivity. Fukui indices identify C5 (carboxylate) and C2 (thiazole) as nucleophilic sites for Suzuki-Miyaura coupling . Experimental validation via Pd-catalyzed coupling with arylboronic acids (e.g., 4-fluorophenyl) in THF at 80°C shows >70% yield .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
- Methodology : For conflicting results in antimicrobial assays (e.g., MIC values vs. docking scores), reevaluate solvation models (e.g., COSMO-RS) and protonation states at physiological pH. Molecular dynamics (MD) simulations (AMBER force field) over 100 ns can validate binding stability to target enzymes (e.g., CYP450) . Replicate assays under anaerobic conditions to rule out oxidative degradation .
Q. How are structure-activity relationships (SARs) systematically explored for trifluoromethyl-thiazole derivatives?
- Methodology : Synthesize analogs with substituent variations (e.g., 4-chloro, 4-nitro) on the phenyl ring. Assess SAR using in vitro kinase inhibition assays (IC₅₀) and correlate with steric/electronic parameters (Hammett σ, Taft Es). For example, 4-nitrophenyl analogs exhibit 10-fold higher inhibition of EGFR kinase (IC₅₀ = 0.8 μM) compared to unsubstituted derivatives .
Key Notes
- Critical parameters for reproducibility: solvent polarity, SC-XRD refinement protocols, and DFT functional selection.
- Contradictions in bioactivity often stem from unaccounted solvation effects or assay conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
